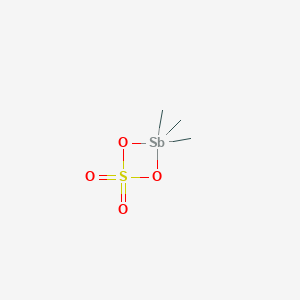

Trimethylstibine sulfate

Description

Overview of Organoantimony Compound Research Trajectories and Significance

The investigation into organoantimony compounds has followed a path from fundamental synthesis and characterization to the discovery of their utility in various scientific and industrial fields. Initially, research focused on the synthesis of stibines (R₃Sb) and stiboranes (R₅Sb), which are tricoordinate and pentacoordinate antimony compounds, respectively. wikipedia.org The synthesis of stibines is often achieved through the reaction of antimony trichloride (B1173362) with organolithium or Grignard reagents. wikipedia.org

The significance of organoantimony compounds is multifaceted. They have been investigated for their biological activities, with some derivatives showing potential as antifungal and antitumor agents. jetir.org In materials science, compounds like trimethylstibine are crucial precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for producing III-V compound semiconductors used in infrared detectors and high-speed transistors. Furthermore, their catalytic properties are being explored, with some antimony compounds acting as Lewis acid catalysts in organic transformations. wikipedia.orgresearchgate.net

Structural and Electronic Characteristics of Trimethylstibine and its Derivatives

Trimethylstibine (Sb(CH₃)₃) is a foundational organoantimony compound with a trigonal pyramidal geometry. wikipedia.org It is a colorless and pyrophoric liquid, indicating its high reactivity, particularly with air. wikipedia.org The antimony atom in trimethylstibine possesses a lone pair of electrons, which allows it to act as a Lewis base and form coordination complexes with transition metals. However, it is considered a weaker Lewis base compared to its lighter analogue, trimethylphosphine. wikipedia.org

The electronic properties of trimethylstibine and its derivatives are influenced by the nature of the organic groups attached to the antimony atom. These properties, in turn, dictate their reactivity. For instance, the presence of electron-withdrawing or electron-donating substituents can modify the Lewis basicity of the stibine (B1205547) and its behavior in chemical reactions.

Conceptual Framework for Investigating Organoantimony(III/V) Sulfate (B86663) Systems

The study of organoantimony(III/V) sulfate systems involves the synthesis and characterization of compounds where an organoantimony moiety is coordinated to a sulfate group. The conceptual framework for this investigation builds upon the established chemistry of both organoantimony compounds and inorganic sulfates. Key aspects of this framework include:

Synthesis: The preparation of organoantimony sulfates can be approached through several synthetic routes. One common method involves the reaction of an organoantimony(V) dihalide, such as trimethylantimony (B1201520) dibromide, with a source of sulfate ions.

Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), are employed to complement experimental findings. These calculations can provide information on the electronic structure, bonding, and vibrational frequencies of the molecules, aiding in the interpretation of spectroscopic data.

A central point of interest in these systems is the coordination mode of the sulfate ligand. The sulfate ion can act as a monodentate, bidentate, or bridging ligand, leading to a variety of structural motifs, from simple monomeric species to complex polymeric or cage-like structures.

Academic Research Significance of Novel Organoantimony Sulfate Species: Current Gaps and Future Directions

The investigation of novel organoantimony sulfate species holds significant academic interest due to the potential for discovering new structures, bonding patterns, and reactivity. While the chemistry of other organoantimony halides and pseudohalides is relatively well-explored, the corresponding sulfate systems represent a less-chartered territory.

Current Gaps:

A comprehensive understanding of the full range of structural possibilities for organoantimony sulfates is still lacking.

The reactivity of these compounds, particularly their potential as catalysts or precursors for new materials, remains largely unexplored.

There is limited data on the spectroscopic and thermal properties of many of these compounds.

Future Directions:

Systematic synthetic studies are needed to prepare a wider variety of organoantimony sulfates with different organic substituents and to explore the influence of reaction conditions on the resulting structures.

In-depth characterization using a combination of experimental and theoretical methods will be crucial to fully understand the nature of the bonding and the electronic structure of these compounds.

Exploration of the potential applications of organoantimony sulfates in areas such as catalysis, materials science, and as single-source precursors for antimony-containing materials is a promising avenue for future research.

Properties

CAS No. |

10555-84-7 |

|---|---|

Molecular Formula |

C3H9O4SSb |

Molecular Weight |

262.93 g/mol |

IUPAC Name |

4,4,4-trimethyl-1,3,2,4λ5-dioxathiastibetane 2,2-dioxide |

InChI |

InChI=1S/3CH3.H2O4S.Sb/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+2/p-2 |

InChI Key |

LNWWOSYTFQKJFZ-UHFFFAOYSA-L |

Canonical SMILES |

C[Sb]1(OS(=O)(=O)O1)(C)C |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Trimethylstibine Sulfate

Strategies for the Preparation of Key Trimethylstibine Precursors

The primary and most crucial precursor for the synthesis of trimethylstibine sulfate (B86663) is trimethylstibine (Sb(CH₃)₃). Trimethylstibine is a trivalent organoantimony compound, a colorless and pyrophoric liquid, which serves as the starting point for building more complex pentavalent species. wikipedia.org The synthesis of this precursor is typically achieved through two main well-established routes.

The first and most common method involves the use of Grignard reagents. In this process, an antimony trihalide, typically antimony trichloride (B1173362) (SbCl₃), is reacted with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). wikipedia.orgwikipedia.org The reaction results in the displacement of the halide atoms by methyl groups to form trimethylstibine.

A general reaction is: SbCl₃ + 3 CH₃MgBr → Sb(CH₃)₃ + 3 MgBrCl

An alternative to Grignard reagents is the use of organolithium compounds, like methyllithium (B1224462) (CH₃Li), which react similarly with antimony trichloride. wikipedia.org

A second significant strategy employs a displacement reaction with an organoaluminum compound. Specifically, high-purity trimethylstibine can be prepared by reacting trimethylaluminum (B3029685) (Al(CH₃)₃) with an antimony halide, such as antimony tribromide (SbBr₃). google.com This method is noted for its high yield (often exceeding 80%) and for producing a product of high purity (up to 6N), which is suitable for applications in metal-organic chemical vapor deposition (MOCVD). google.com The reaction proceeds by dropwise addition of trimethylaluminum to the antimony halide under an inert atmosphere, followed by distillation to separate the trimethylstibine product. google.com

| Precursor | Formula | Synthesis Method | Reactants | Key Features |

| Trimethylstibine | Sb(CH₃)₃ | Grignard Reaction | Antimony Trichloride, Methylmagnesium Halide | Standard laboratory-scale synthesis. wikipedia.orgwikipedia.org |

| Trimethylstibine | Sb(CH₃)₃ | Organolithium Reaction | Antimony Trichloride, Methyllithium | Alternative to Grignard reagents. wikipedia.org |

| High-Purity Trimethylstibine | Sb(CH₃)₃ | Displacement Reaction | Antimony Tribromide, Trimethylaluminum | High yield and high purity (6N). google.com |

Development of Advanced Synthetic Routes for Organoantimony(III/V) Sulfate Compounds

The introduction of a sulfate group to an organoantimony core to form a stable compound like trimethylstibine sulfate requires specific synthetic methodologies. These routes are designed to handle the dual challenge of forming the antimony-sulfate linkage and controlling the antimony oxidation state, which is typically elevated from Sb(III) in the precursor to Sb(V) in the final product.

Anion metathesis, or salt metathesis, represents a common and effective strategy for synthesizing organoantimony sulfates. This approach involves a double displacement reaction where a pre-formed organoantimony cation has its counter-ion exchanged for a sulfate anion. The process begins with the oxidation of the trimethylstibine precursor to a pentavalent state, typically forming a dihalide derivative like trimethylstibine dibromide ( (CH₃)₃SbBr₂ ). This oxidation can be readily achieved by reacting trimethylstibine with a halogen, such as bromine. wikipedia.org

(CH₃)₃Sb + Br₂ → (CH₃)₃SbBr₂

The resulting trimethylstibine dihalide can then undergo an anion exchange reaction with a suitable sulfate salt. For example, reacting trimethylstibine dibromide with silver sulfate (Ag₂SO₄) in an appropriate solvent would lead to the precipitation of insoluble silver bromide (AgBr), leaving the desired this compound in solution.

(CH₃)₃SbBr₂ + Ag₂SO₄ → (CH₃)₃SbSO₄ + 2 AgBr(s)

The use of phase transfer agents, such as tetrabutylammonium (B224687) salts, has also been shown to facilitate the exchange of anions from an aqueous phase to an organic phase containing a receptor molecule, a technique that could be adapted for sulfate exchange with organoantimony compounds. nih.govrsc.org

Direct sulfation involves treating an organoantimony compound directly with a sulfating agent. A plausible route for this compound is the reaction of a trimethylstibine oxide ((CH₃)₃SbO) with sulfuric acid (H₂SO₄). The precursor, trimethylstibine oxide, can be synthesized by the controlled oxidation of trimethylstibine. wikipedia.org

The subsequent reaction with sulfuric acid would be an acid-base neutralization, forming the sulfate salt and water.

(CH₃)₃SbO + H₂SO₄ → (CH₃)₃SbSO₄ + H₂O

This approach is analogous to the preparation of inorganic antimony(III) sulfate from antimony(III) oxide and hot, concentrated sulfuric acid. wikipedia.org Careful control of reaction conditions, such as temperature and reactant stoichiometry, is critical to prevent degradation of the organometallic species and ensure the formation of the desired product.

This advanced route combines the oxidation of the antimony center and the introduction of the sulfate group into a single, controlled process. The synthesis starts with the trivalent trimethylstibine precursor, which is oxidized in a reaction medium that already contains the sulfate anion. A common method for such transformations is the use of an oxidizing agent in the presence of sulfuric acid.

For instance, trimethylstibine could be oxidized by an agent like hydrogen peroxide (H₂O₂) in a sulfuric acid solution.

(CH₃)₃Sb + H₂O₂ + H₂SO₄ → (CH₃)₃SbSO₄ + 2 H₂O

This method's success hinges on the careful selection of the oxidant and reaction conditions to achieve the desired Sb(V) oxidation state without causing unwanted side reactions or decomposition of the methyl-antimony bonds. organic-chemistry.org Similar protocols involving a sulfitylation-oxidation sequence have been developed for the sulfation of alcohols, showcasing a stepwise approach where an intermediate is formed and then oxidized to the final sulfate. organic-chemistry.org This principle can be applied to organoantimony chemistry, potentially offering a high degree of control over the final product.

| Synthetic Route | Starting Material | Key Reagents | Intermediate(s) | Oxidation State Control |

| Anion Metathesis | Trimethylstibine | Halogen (e.g., Br₂), Sulfate Salt (e.g., Ag₂SO₄) | Trimethylstibine dihalide | Oxidation precedes sulfation. wikipedia.org |

| Direct Sulfation | Trimethylstibine Oxide | Sulfuric Acid (H₂SO₄) | None | Assumes pre-oxidized precursor. wikipedia.orgwikipedia.org |

| Controlled Oxidation | Trimethylstibine | Oxidizing Agent (e.g., H₂O₂), Sulfuric Acid | None | Oxidation and sulfation occur concurrently. organic-chemistry.org |

Optimized Isolation and Purification Techniques for Organoantimony Sulfate Derivatives

The isolation and purification of the final this compound product are critical for obtaining a compound of high purity. The choice of technique depends on the physical state of the product (likely a solid) and the nature of any impurities.

A primary method for purifying solid organometallic compounds is recrystallization . ijddr.in This involves dissolving the crude product in a suitable hot solvent in which it is highly soluble, and then allowing the solution to cool. The desired compound crystallizes out, leaving impurities behind in the solvent. The selection of the solvent system is crucial; it must solubilize the compound at high temperatures but not at low temperatures, while having the opposite solubility profile for the impurities. ijddr.in

Filtration is a fundamental step, particularly after synthesis via anion metathesis, to remove insoluble byproducts such as precipitated silver halides.

For more challenging separations, column chromatography can be employed. In this technique, the crude product is passed through a stationary phase (like silica (B1680970) gel or alumina) using a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the compound and its impurities to the stationary phase. nih.gov

Modern techniques such as membrane separation , including nanofiltration or reverse osmosis, could potentially be applied to separate the desired sulfate compound from aqueous solutions or waste liquors, although this is less conventional for laboratory-scale synthesis. nih.gov The purity of the final product is typically verified using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Advanced Spectroscopic and Computational Characterization of Trimethylstibine Sulfate

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopy is fundamental to determining the precise molecular architecture of trimethylstibine sulfate (B86663) in both solution and the gas phase.

Multi-nuclear NMR spectroscopy is an indispensable tool for probing the chemical environment of NMR-active nuclei within trimethylstibine sulfate, primarily ¹H, ¹³C, and ¹²¹Sb.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide information about the methyl (CH₃) groups bound to the antimony atom. In a symmetric [(CH₃)₃Sb]²⁺ moiety, the nine protons would be chemically equivalent, ideally resulting in a single, sharp resonance. The precise chemical shift (δ) would be influenced by the electron-withdrawing effect of the Sb(V) center and the sulfate counter-ion. For related trimethylantimony(V) compounds, these shifts are typically observed in the 1.5-2.5 ppm range.

¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C NMR spectrum would display a single resonance for the three equivalent methyl carbons. The chemical shift of this signal would provide insight into the electronic environment of the carbon atoms directly bonded to the antimony.

¹²¹Sb NMR Spectroscopy: As a quadrupolar nucleus, ¹²¹Sb is highly sensitive to the symmetry of its electronic environment. The ¹²¹Sb NMR chemical shift is a direct probe of the antimony nucleus's shielding, which is dictated by the nature and geometry of the surrounding ligands. For a pentacoordinate Sb(V) species like this compound, the chemical shift would be indicative of its specific coordination sphere, distinguishing it from other antimony oxidation states (e.g., Sb(III)) and coordination numbers. The line width of the ¹²¹Sb signal provides information about the symmetry of the electric field gradient at the nucleus; a sharp signal suggests a highly symmetric environment, whereas a broad signal indicates lower symmetry.

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |

|---|---|---|---|

| ¹H | 1.5 - 2.5 | Singlet | - |

| ¹³C | 15 - 25 | Singlet | - |

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques for determining the molecular weight and fragmentation pathways of this compound. rsc.orgnih.gov Given the ionic nature of the compound, ESI is a particularly suitable soft ionization method. rsc.org

In positive-ion mode, the mass spectrum would likely show ions corresponding to the trimethylantimony (B1201520) cation and its adducts. A characteristic fingerprint for trimethylantimony species in aqueous solution has been identified as the [(CH₃)₃SbOH]⁺ ion, appearing at m/z 183 and 185, reflecting the natural isotopic abundance of antimony (¹²¹Sb and ¹²³Sb). rsc.org For this compound, one might expect to observe the molecular ion [(CH₃)₃Sb]²⁺ complexed with the sulfate anion or fragments thereof.

High-resolution mass spectrometry would allow for the determination of the exact mass of the parent ion and its fragments, enabling confirmation of the elemental composition. Fragmentation patterns would likely involve the sequential loss of methyl groups and characteristic fragments of the sulfate group, such as SO₃ (80 Da) and HSO₄⁻ (97 Da). copernicus.org

Table 2: Plausible Ions in the ESI-Mass Spectrum of this compound

| m/z (for ¹²¹Sb) | Proposed Ion Formula | Description |

|---|---|---|

| 166 | [(CH₃)₃Sb]⁺ | Trimethylstibine cation radical (less likely in ESI) |

| 183 | [(CH₃)₃SbOH]⁺ | Hydroxylated trimethylantimony cation |

| 262 | [(CH₃)₃Sb(SO₄)]⁺ | Adduct of trimethylstibine cation with sulfate |

Sulfate Moiety (SO₄²⁻): A free sulfate ion possesses tetrahedral (T_d_) symmetry and exhibits four fundamental vibrational modes. However, when coordinated to the antimony center, its symmetry is lowered, causing the degenerate modes to split and previously IR- or Raman-inactive modes to become active. The positions and splitting of these bands provide direct evidence of the sulfate's coordination mode (e.g., monodentate, bidentate).

Trimethylstibine Moiety: The spectra would also feature bands corresponding to the Sb-C stretching and bending vibrations. The Sb-C stretching frequency in organoantimony compounds typically appears in the 450-600 cm⁻¹ region. For the related compound trimethylmonothioantimony, a Raman shift for the Sb-S bond was observed at 419 cm⁻¹, providing an analogue for the expected Sb-O vibrations in the sulfate compound. nih.gov

Table 3: Characteristic Vibrational Frequencies for a Coordinated Sulfate Ion

| Mode | Description | Free Ion (T_d_) Frequency (cm⁻¹) | Expected Behavior upon Coordination |

|---|---|---|---|

| ν₁ (A₁) | Symmetric Stretch | ~981 (Raman active) | Becomes IR active, may shift |

| ν₂ (E) | Bending | ~451 (Raman active) | May split into two bands |

| ν₃ (F₂) | Antisymmetric Stretch | ~1104 (IR & Raman active) | Splits into two or three bands |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org For this compound, the absorption bands would likely arise from electronic transitions involving the orbitals of the organoantimony cation and the sulfate anion. These could include:

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from an orbital primarily located on the sulfate anion to an orbital on the antimony center.

Metal-to-Ligand Charge Transfer (MLCT): Transition of an electron from an antimony-centered orbital to an orbital of the sulfate ligand.

Intra-Ligand Transitions: Electronic excitations within the sulfate anion or the trimethylstibine moiety.

The specific energies and intensities of these transitions are sensitive to the coordination environment and geometry of the complex.

Solid-State Structural Elucidation via X-ray Diffraction Techniques

The antimony atom in a pentacoordinate state, as expected for this compound, typically adopts a trigonal bipyramidal geometry. In such a structure, the three methyl groups would likely occupy the equatorial positions due to their lower electronegativity, with two oxygen atoms from one or two sulfate groups occupying the axial positions. The sulfate anion could act as a bidentate ligand to a single antimony center or as a bridging ligand between two antimony centers, leading to a polymeric chain or a dimeric structure in the solid state.

Table 4: Expected Structural Parameters for this compound from X-ray Diffraction

| Parameter | Expected Value | Notes |

|---|---|---|

| Sb-C Bond Length | 2.10 - 2.20 Å | Typical for organoantimony(V) compounds |

| Sb-O Bond Length | 2.20 - 2.40 Å | Dependent on the coordination mode of the sulfate |

| C-Sb-C Angle | ~120° | For equatorial methyl groups |

| O-Sb-O Angle | ~180° | For axial oxygen atoms |

X-ray Absorption Spectroscopy (XAS) for Antimony Oxidation State and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom, in this case, antimony. rsc.org The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The position of the absorption edge in the Sb L-edge or K-edge XANES spectrum is highly sensitive to the formal oxidation state of the antimony atom. rsc.orgmonash.edu By comparing the spectrum of this compound to that of known antimony standards (e.g., Sb(III) and Sb(V) oxides), the +5 oxidation state of antimony can be unequivocally confirmed. The pre-edge features can also provide information about the coordination geometry. For instance, a study on trimethylmonothioantimony showed a distinct pre-edge peak at the Sb LIII-edge, indicative of its electronic structure. nih.gov

EXAFS: The EXAFS region contains information about the local atomic structure around the central antimony atom. Analysis of the EXAFS oscillations allows for the determination of the number and type of neighboring atoms (coordination number) and their respective distances from the antimony atom (bond lengths). This data can be used to determine the Sb-C and Sb-O bond distances, providing a picture of the first coordination sphere around the antimony, which can be used to validate the geometry proposed by other methods.

Table 5: Information Obtainable from XAS for this compound

| XAS Region | Parameter Determined | Expected Finding for this compound |

|---|---|---|

| XANES | Oxidation State | Sb(V) |

| EXAFS | Coordination Number (O) | 2 or more, depending on sulfate coordination |

| EXAFS | Coordination Number (C) | 3 |

| EXAFS | Sb-O Bond Distance | ~2.2 - 2.4 Å |

Quantum Chemical Calculations (Density Functional Theory)

A computational analysis of this compound using DFT would begin with the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure. For this compound, this would likely involve a pentacoordinate antimony(V) center, with the three methyl groups and two oxygen atoms from the sulfate group forming the coordination sphere. The expected geometry would be a trigonal bipyramidal structure, a common arrangement for pentacoordinate antimony(V) compounds.

The electronic structure of this compound can be further investigated through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and distributions are key indicators of the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the oxygen atoms of the sulfate group and the Sb-C bonds, while the LUMO is likely to be centered on the antimony atom, with antibonding character with respect to the Sb-O and Sb-C bonds.

Natural Bond Orbital (NBO) analysis is another crucial computational tool that would be employed to understand the electronic structure in more detail. NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis would provide quantitative information on the hybridization of the atomic orbitals involved in bonding and the charge distribution across the molecule. For instance, it would reveal the partial positive charge on the antimony atom and the partial negative charges on the oxygen atoms of the sulfate group, highlighting the polar nature of the antimony-oxygen bonds.

A representative set of predicted geometric parameters for this compound, based on DFT calculations of similar organoantimony(V) compounds, is presented below.

| Parameter | Predicted Value |

| Sb-O Bond Length (Å) | 2.10 - 2.25 |

| Sb-C Bond Length (Å) | 2.05 - 2.15 |

| O-Sb-O Bond Angle (°) | 175 - 180 |

| C-Sb-C Bond Angle (°) | 118 - 122 |

| O-S-O Bond Angle (°) | 108 - 111 |

| S-O Bond Length (Å) | 1.45 - 1.55 |

The data in this table is hypothetical and is based on typical values for similar organoantimony(V) compounds. It is intended to be representative of the results that would be obtained from a DFT study.

Theoretical investigations into the interaction between the trimethylstibine cation, [ (CH₃)₃Sb]²⁺, and the sulfate anion, [SO₄]²⁻, are critical for understanding the stability and nature of this compound. The strength of this interaction is primarily electrostatic, driven by the attraction between the positively charged antimony center and the negatively charged oxygen atoms of the sulfate group. However, there is also a significant covalent component to the Sb-O bonds.

The energetics of the antimony-sulfate bonding can be quantified by calculating the binding energy. This is typically done by computing the difference between the total energy of the optimized this compound molecule and the sum of the energies of the individual trimethylstibine dication and sulfate anion. A large negative binding energy would indicate a strong and stable interaction.

Energy Decomposition Analysis (EDA) is a computational technique that can provide deeper insight into the nature of the antimony-sulfate bond. EDA partitions the total interaction energy into distinct physical components: electrostatic interaction, Pauli repulsion (the repulsive interaction between electrons of like spin), and orbital interaction (covalent bonding). For this compound, it is expected that the electrostatic component would be the largest attractive term, confirming the significant ionic character of the interaction. The orbital interaction term would quantify the degree of covalent character in the Sb-O bonds, arising from the overlap of orbitals on the antimony and oxygen atoms.

The table below summarizes the expected contributions to the bonding energy in this compound, as would be determined by an Energy Decomposition Analysis.

| Energy Component | Predicted Contribution (kcal/mol) | Description |

| Electrostatic Interaction | Highly Negative | The primary attractive force between the positively charged antimony center and the negatively charged sulfate group. nih.gov |

| Pauli Repulsion | Highly Positive | The repulsive force arising from the interaction of filled orbitals on the interacting fragments. |

| Orbital Interaction | Moderately Negative | The attractive force resulting from the mixing of occupied orbitals on one fragment with unoccupied orbitals on the other, indicating covalent character. nih.gov |

| Total Binding Energy | Negative | The net result of the attractive and repulsive forces, indicating a stable compound. |

The qualitative predictions in this table are based on the established principles of Energy Decomposition Analysis as applied to similar ionic and coordination compounds.

Mechanistic Studies of Reactivity and Transformation of Trimethylstibine Sulfate

Ligand Exchange and Substitution Pathways Involving Sulfate (B86663) as a Moiety or Counterion

Ligand exchange is a fundamental process in organometallic chemistry that dictates the stability and reactivity of a complex. wikipedia.org In the case of trimethylstibine sulfate, the sulfate ion (SO₄²⁻) can act either as a counterion, electrostatically associated with a cationic trimethylstibine species (e.g., [(CH₃)₃Sb]²⁺), or as a coordinated ligand, directly bonded to the antimony center. The nature of this interaction influences the substitution pathways.

When sulfate acts as a non-coordinating counterion, ligand substitution at the antimony center would proceed without direct involvement of the sulfate. However, if sulfate is coordinated to the antimony, its displacement by another ligand would be a key step in the reaction mechanism. The chalcophilic nature of antimony suggests that it can interact with the oxygen atoms of the sulfate group. nih.gov

Research on related organoantimony compounds indicates that substitution reactions can proceed through either dissociative or associative mechanisms. Given the potential for antimony to expand its coordination sphere, an associative pathway, where an incoming ligand attacks the metal center before the departure of the leaving group, is plausible. The presence of the three methyl groups creates steric hindrance that may also favor a dissociative pathway, where a ligand detaches first to create a reactive intermediate.

Table 1: Plausible Ligand Exchange Pathways for this compound

| Pathway | Mechanism | Intermediate | Role of Sulfate | Influencing Factors |

|---|---|---|---|---|

| Dissociative | (CH₃)₃SbL(SO₄) → [(CH₃)₃Sb(SO₄)]⁺ + L | Tricoordinate or tetracoordinate cationic species | Coordinated Ligand | Steric hindrance, Solvent polarity |

| Associative | (CH₃)₃Sb(SO₄) + L' → [(CH₃)₃Sb(SO₄)L'] | Hexacoordinate transition state | Coordinated Ligand | Nucleophilicity of incoming ligand (L') |

| Counterion Exchange | {[(CH₃)₃SbL]⁺ X⁻} + SO₄²⁻ ↔ {[(CH₃)₃SbL]⁺ SO₄²⁻} + X⁻ | No direct intermediate | Counterion | Ionic strength, Solvent |

Redox Chemistry of Antimony Centers in Sulfate-Influenced Environments

The redox chemistry of antimony is a critical aspect of its environmental behavior and toxicity, with the +3 and +5 oxidation states being the most common. nih.govnih.gov In this compound, the antimony center is formally in the Sb(V) state. The presence of sulfate can significantly influence the redox potential and pathways of the antimony center.

In anoxic environments, sulfate-reducing bacteria (SRB) can metabolize sulfate, producing sulfide (B99878) (S²⁻) as a byproduct. nih.govnih.gov Sulfide is a potent reducing agent and can abiotically reduce Sb(V) to Sb(III). This transformation is environmentally significant as Sb(III) compounds are generally more mobile and toxic than their Sb(V) counterparts. The reduction of the antimony center in this compound would lead to the formation of a trimethylstibine(III) species.

Conversely, in oxidizing environments, Sb(III) can be oxidized to Sb(V). However, starting with trimethylstibine(V) sulfate, the antimony is already in a higher oxidation state. The stability of the Sb(V) center is therefore dependent on the prevailing redox conditions of the environment. korea.ac.kr The mobility and speciation of antimony are highly dependent on both pH and the redox potential (Eh). pnnl.gov

Table 2: Influence of Environmental Conditions on Antimony Redox State

| Condition | Dominant Process | Sulfate Role | Antimony Product | Reference |

|---|---|---|---|---|

| Aerobic/Oxic | Stability of Sb(V) | Acts as counterion or ligand | (CH₃)₃Sb(V) species remain stable | pnnl.govnih.gov |

| Anaerobic/Anoxic | Reduction of Sb(V) | Reduced by SRB to sulfide, which acts as the reductant for Sb(V) | (CH₃)₃Sb(III) species | nih.govnih.gov |

Hydrolysis and Stability Studies of Organoantimony Sulfates in Various Solvent Systems

The stability of organoantimony compounds is highly dependent on the solvent system due to factors like polarity, proticity, and coordinating ability. Hydrolysis, the reaction with water, is a primary degradation pathway for many organometallic compounds. wikipedia.org For this compound, hydrolysis would likely involve the cleavage of the antimony-carbon bonds.

In aqueous solutions, the trimethylstibine moiety is susceptible to hydrolysis, which can proceed stepwise to replace methyl groups with hydroxyl groups, ultimately leading to the formation of inorganic antimony species and methane. The sulfate ion would remain in solution as a counterion. The rate of hydrolysis is expected to be pH-dependent, potentially accelerating under both acidic and basic conditions.

The choice of solvent is critical for handling and studying organoantimony sulfates.

Polar Protic Solvents (e.g., water, ethanol): These solvents can facilitate hydrolysis and ligand exchange reactions. Ethanol is sometimes used as a stabilizer for related compounds. sigmaaldrich.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can dissolve ionic species but are less likely to cause hydrolysis. However, they can be strong ligands themselves and may compete with the sulfate for coordination to the antimony center. wikipedia.org

Nonpolar Solvents (e.g., hexane, toluene): Organoantimony sulfates are generally expected to have low solubility in nonpolar solvents, limiting their utility but also potentially increasing the compound's stability against degradation pathways that require soluble species.

Table 3: Predicted Stability of this compound in Different Solvent Systems

| Solvent Type | Example | Predicted Solubility | Predicted Stability | Dominant Interaction/Reaction |

|---|---|---|---|---|

| Polar Protic | Water, Methanol | Moderate to High | Low | Hydrolysis, Solvolysis |

| Polar Aprotic | DMSO, Acetonitrile | Moderate | Moderate | Solvent coordination, Ligand exchange |

| Nonpolar | Hexane, Toluene | Low | High (if undissolved) | Minimal interaction |

Exploration of Reactivity with Electrophiles and Nucleophiles in the Presence of Sulfate

The reactivity of this compound is characterized by the electrophilic nature of the Sb(V) center and the nucleophilic potential associated with the antimony-carbon bonds.

Reactivity with Electrophiles: Electrophiles typically attack sites of high electron density. In this compound, the antimony-carbon bonds are polarized towards the carbon atom, but are generally considered the most likely sites for electrophilic attack, which would lead to the cleavage of these bonds. However, the Sb(V) center itself is electrophilic, making reactions with external electrophiles less favorable unless a reduction of the metal center occurs first.

General information on organoantimony chemistry indicates that these compounds can function as Lewis acids, a property that is fundamental to their catalytic activity. wikipedia.orgeventact.com The Lewis acidity arises from the electron-deficient nature of the antimony center, which allows it to accept electron pairs from other molecules, thereby activating them for chemical reactions. wikipedia.org The synthesis of simple organoantimony compounds like trimethylstibine, which has the formula Sb(CH3)3, is well-documented and typically involves the reaction of an antimony trihalide with an organometallic reagent like a Grignard reagent. wikipedia.org

In the broader context of catalysis, antimony compounds have found applications in various fields. For instance, antimony oxides are utilized as catalysts in the synthesis of polyesters. um-material.comalfachemic.comresearchgate.net There is also emerging research into the use of antimony-based materials in advanced catalytic processes such as photocatalysis and electrocatalysis, where they can play a role in environmental remediation and energy conversion. acs.org However, these studies generally involve inorganic antimony compounds or antimony-doped nanomaterials rather than specific organoantimony sulfates.

The design and synthesis of heterogeneous catalysts, which are crucial for industrial applications due to their ease of separation and recyclability, is an active area of research. While the incorporation of various metal complexes into solid supports is a common strategy, specific examples involving organoantimony sulfates are not described in the available literature.

Applications in Advanced Materials Chemistry

Precursor Roles of Trimethylstibine and Antimony Sulfate (B86663) in Semiconductor Manufacturing Processes

Antimony is a crucial element in the semiconductor industry, where it is used as a dopant to alter the electrical properties of materials. Both trimethylstibine (an organoantimony compound) and antimony sulfate (an inorganic salt) serve as important precursor materials to introduce antimony into semiconductor lattices.

Trimethylstibine (TMSb) is a high-purity metal-organic (MO) source used primarily in Metal-Organic Chemical Vapor Deposition (MOCVD). google.com MOCVD is a technique for depositing thin films of materials onto a substrate, which is fundamental for manufacturing complex semiconductor devices. google.com In this process, high-purity trimethylstibine is transported in a vapor phase to the substrate, where it decomposes under controlled conditions. This decomposition releases antimony, which is then incorporated into the crystal structure of the semiconductor material. Trialkyl antimony compounds like TMSb are used to prepare binary and ternary compound films containing antimony and also serve as n-type dopants for materials like Gallium Arsenide (GaAs). google.com The purity of the precursor directly impacts the performance of the resulting semiconductor layers. google.com

Antimony(III) sulfate (Sb₂(SO₄)₃) is another compound used for doping semiconductors. wikipedia.org Due to its solubility, it can be used in solution-based doping processes or as a solid source for vapor-phase deposition. wikipedia.org The addition of antimony atoms to a pure semiconductor crystal, such as silicon, increases the number of free electrons. nagwa.com As a pentavalent element (having five valence electrons), when an antimony atom replaces a tetravalent silicon atom in the crystal lattice, four of its electrons form covalent bonds, and the fifth becomes a free electron, thereby increasing the material's conductivity. nagwa.com

The choice between an organometallic precursor like trimethylstibine and an inorganic salt like antimony sulfate often depends on the specific deposition technique, the desired purity, and the material system being processed.

Table 1: Properties of Trimethylstibine

| Property | Value |

|---|---|

| Chemical Formula | (CH₃)₃Sb |

| Molar Mass | 166.86 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 81 °C (178 °F; 354 K) |

Table 2: Properties of Antimony(III) Sulfate

| Property | Value |

|---|---|

| Chemical Formula | Sb₂(SO₄)₃ |

| Molar Mass | 531.7078 g/mol |

| Appearance | Hygroscopic solid |

| Key Property | Soluble in acids, hydrolyzes in water |

Development of Novel Functional Materials with Organoantimony Moieties

Organoantimony chemistry, which studies compounds with carbon-antimony bonds, provides pathways to novel functional materials. wikipedia.org While specific "organoantimony sulfate moieties" are not commonly reported, the broader class of organoantimony compounds exhibits properties that are harnessed for catalysis and sensor technology.

Lewis acidic antimony compounds can function as Z-type ligands, which are electron-pair acceptors. This property is being explored in catalysis. For example, a gold-antimony complex, where the antimony acts as a strong σ-acceptor, has been shown to catalyze the polymerization of styrene (B11656) and hydroamination reactions. wikipedia.org Furthermore, certain organoantimony stibonium cations have been developed as fluorescent sensors for anions like fluoride. wikipedia.org

In a related area, antimony sulfide (B99878) (Sb₂S₃), which can be synthesized from antimony precursors, is a semiconductor material with unique optical and electronic properties. sigmaaldrich.com It has a direct bandgap of around 1.7 eV and a high absorption coefficient, making it a highly suitable light-absorbing material for photovoltaic applications like solar cells and photodetectors. sigmaaldrich.com Research into doping antimony sulfide thin films with elements like silver and copper aims to modify their structural and optoelectrical properties for enhanced device performance. acs.org

Engineering of Material Properties via Antimony Inclusion

The inclusion of antimony, delivered from precursors like trimethylstibine or antimony sulfate, is a well-established strategy for engineering the properties of a wide range of materials.

Alloys: Antimony is frequently alloyed with metals to improve their mechanical properties. When added to lead, it forms a harder, more durable alloy with high corrosion resistance, which is essential for manufacturing lead-acid batteries, ammunition, and cable sheathing. belmontmetals.comrsc.org It also enhances the strength and high-temperature stability of tin and copper alloys used in bearings and soldering. belmontmetals.com

Semiconductors: In electronics, antimony's primary role is as a dopant to modify electrical properties. metalstek.com Doping ZnO-based oxide films with antimony has been shown to simultaneously enhance the field-effect mobility and electrical stability of field-effect transistors (FETs) in certain systems. nih.gov This effect is attributed to the unique electron configuration of the Sb⁵⁺ ion. nih.gov

Flame Retardants: Antimony compounds, particularly antimony trioxide, are widely used as flame retardants in plastics, textiles, and building materials. metalstek.comsamaterials.com They work by inhibiting the spread of fire, often by releasing water vapor and forming a protective char layer on the material's surface. metalstek.com

Optical and Ceramic Properties: Antimony oxide is added to glass and ceramic formulations to improve optical properties, increase the refractive index, and enhance mechanical strength. metalstek.com

The versatility of antimony allows for its use in modifying and enhancing the hardness, durability, electrical conductivity, and safety of numerous materials, making it a critical element in advanced materials engineering. belmontmetals.com

Outlook and Interdisciplinary Research Frontiers for Trimethylstibine Sulfate

Integration of Advanced Experimental and Theoretical Approaches in Organoantimony Research

The future of organoantimony research, particularly concerning compounds like trimethylstibine sulfate (B86663), will heavily rely on the synergistic use of advanced experimental techniques and sophisticated theoretical modeling. While direct experimental data on trimethylstibine sulfate is not extensively documented in publicly available literature, the trajectory of organometallic chemistry points towards a multi-faceted approach to characterizing such novel compounds.

Advanced Experimental Techniques: Future experimental investigations will likely employ a suite of high-resolution analytical methods to elucidate the structure, bonding, and reactivity of this compound. Techniques such as X-ray crystallography will be crucial for determining its solid-state structure, while advanced spectroscopic methods like multinuclear Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will provide insights into its molecular structure and the nature of the sulfate coordination. Mass spectrometry techniques, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS), will be indispensable for trace-level detection and quantification in various matrices.

Theoretical and Computational Modeling: Computational chemistry will play a pivotal role in complementing experimental findings. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound, its vibrational frequencies, and its reactivity. Such theoretical studies can also model the compound's interaction with biological molecules and environmental matrices, offering predictions about its potential toxicity and environmental fate. Molecular dynamics simulations could further illuminate its behavior in solution and at interfaces. The theoretical promise of related antimony isotopes, like Antimony-119, for radiopharmaceutical therapy underscores the need for experimental validation to harness their therapeutic potential. researchgate.net

Innovations in Sustainable Synthesis and Application of Organoantimony Compounds

The principles of green chemistry are increasingly influencing the synthesis and application of organometallic compounds. For organoantimony compounds like trimethylstibine, which is synthesized from antimony trichloride (B1173362) and a methyl Grignard reagent, the focus will shift towards more sustainable synthetic routes. wikipedia.org This includes the use of less hazardous starting materials, solvent-free reaction conditions, and energy-efficient processes.

The development of catalytic methods for the synthesis of organoantimony compounds is a key area of future research. This could involve exploring novel catalysts that can facilitate the methylation of antimony with high selectivity and efficiency, minimizing the formation of toxic byproducts. Furthermore, the potential applications of trimethylstibine in the production of III-V semiconductors suggest that innovations in its synthesis could have significant technological implications. wikipedia.org

Future Perspectives on Environmental Biogeochemistry of Metalloids and their Methylated Forms

The environmental biogeochemistry of antimony and its methylated derivatives is a critical area of research due to the element's potential toxicity. Microorganisms are known to play a significant role in the methylation of antimony in soil and water, leading to the formation of volatile compounds like trimethylstibine. cdc.gov This microbial activity is a key factor in the environmental cycling of antimony. cdc.gov

Future research will need to focus on understanding the transformation pathways of organoantimony compounds like this compound in various environmental compartments. This includes studying its adsorption-desorption behavior in soils and sediments, its potential for bioaccumulation in aquatic and terrestrial organisms, and its degradation pathways. nih.gov The stability and mobility of the sulfate form, in particular, will be of interest, as it may influence the bioavailability and toxicity of the trimethylantimony (B1201520) moiety. The interplay between microbial processes, such as sulfate reduction, and antimony speciation is a complex area that warrants further investigation. nih.gov

The table below summarizes key research questions and the methodologies to address them in the context of the environmental biogeochemistry of this compound.

| Research Question | Proposed Methodologies |

| What is the primary microbial pathway for the formation of trimethylstibine and its subsequent oxidation to the sulfate form? | Stable isotope tracing studies, metagenomic and metatranscriptomic analysis of microbial communities in antimony-contaminated environments. |

| How does the presence of sulfate influence the bioavailability and toxicity of trimethylstibine in soil and aquatic systems? | Soil and sediment microcosm studies, ecotoxicological assays with representative organisms (e.g., bacteria, algae, invertebrates). |

| What are the abiotic degradation pathways of this compound under various environmental conditions (e.g., pH, redox potential, sunlight)? | Laboratory-based degradation studies using controlled environmental chambers, photolysis experiments. |

Interdisciplinary Collaborations for Advancing Organoantimony Science

Addressing the multifaceted challenges associated with organoantimony compounds necessitates a departure from siloed research efforts towards robust interdisciplinary collaborations. The complexity of these compounds, from their fundamental chemistry to their environmental impact, requires a convergence of expertise from various fields.

Chemists, toxicologists, environmental scientists, and computational modelers must work in concert to build a comprehensive understanding of this compound. For instance, synthetic chemists can develop novel organoantimony compounds, which can then be evaluated by toxicologists for their biological activity. Environmental scientists can study their fate and transport in the environment, while computational scientists can provide theoretical models to explain and predict their behavior. Such transdisciplinary approaches are essential for addressing grand challenges, including the sustainable management of potentially toxic materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.